

Leukadherin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Leukadherin-1*

Cat. No.: *B1674826*

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Abstract

Leukadherin-1 (LA-1) is a novel small-molecule allosteric agonist of the integrin CD11b/CD18 (Mac-1 or CR3). Its discovery marked a significant shift in the strategy for developing anti-inflammatory therapeutics, moving from integrin antagonists to agonists. By binding to the α M subunit (CD11b), **Leukadherin-1** stabilizes the integrin in a high-affinity conformation, thereby enhancing leukocyte adhesion to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. This increased adhesiveness paradoxically leads to a potent anti-inflammatory effect by reducing leukocyte transendothelial migration into tissues. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of **Leukadherin-1**, including detailed experimental protocols and a summary of its quantitative parameters.

Discovery and Mechanism of Action

Leukadherin-1 was identified through a high-throughput screening for small molecules that could modulate the function of the CD11b/CD18 integrin.^[1] The primary discovery was reported by Maignel, Faridi, Wei, et al. in their 2011 publication in Science Signaling.^[1] The researchers sought to find compounds that could activate the integrin, a counterintuitive approach to anti-inflammatory therapy which traditionally focused on blocking integrin function.

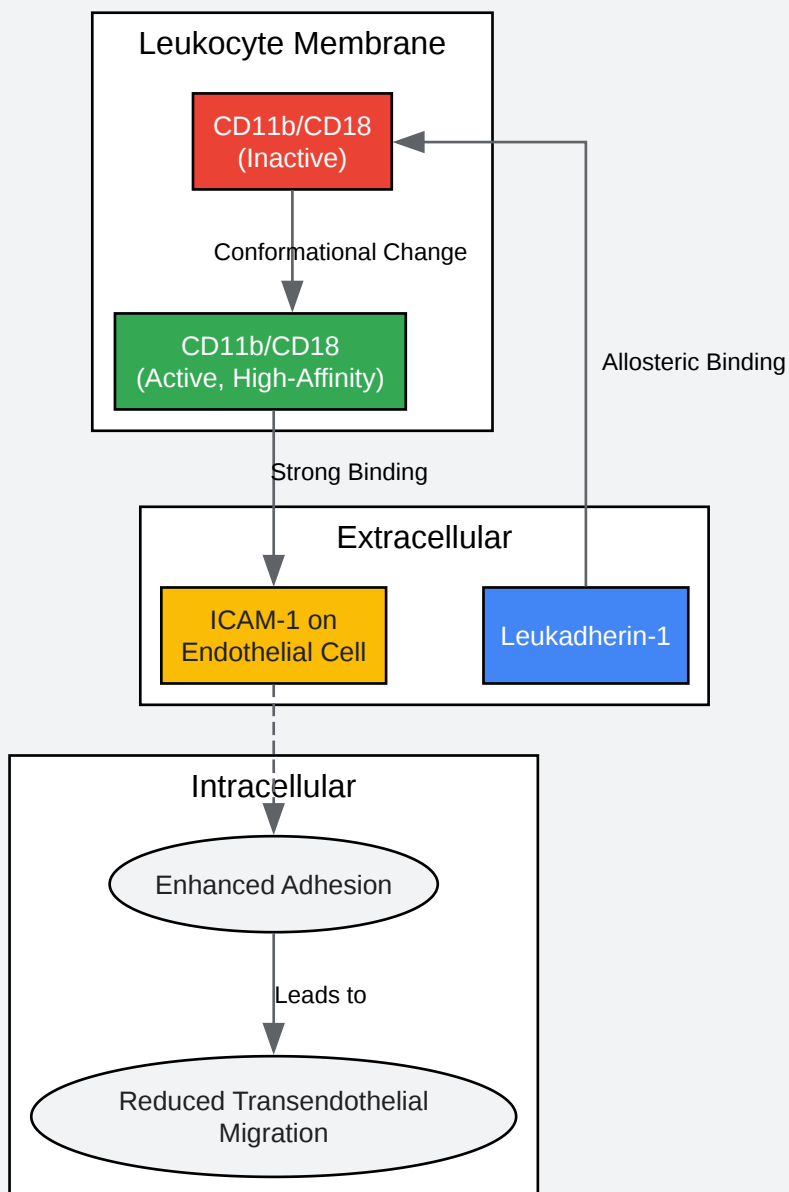
The core mechanism of **Leukadherin-1** is its function as an allosteric agonist.[2] It binds to a site on the α A-domain of the CD11b subunit, distinct from the ligand-binding site.[2] This binding event induces a conformational change in the integrin, stabilizing it in a high-affinity state. This leads to increased adhesion of leukocytes (such as neutrophils and monocytes) to the vascular endothelium.[3] The enhanced, firm adhesion reduces leukocyte rolling and subsequent migration across the endothelial barrier into inflamed tissues, thereby mitigating the inflammatory response.[2][3]

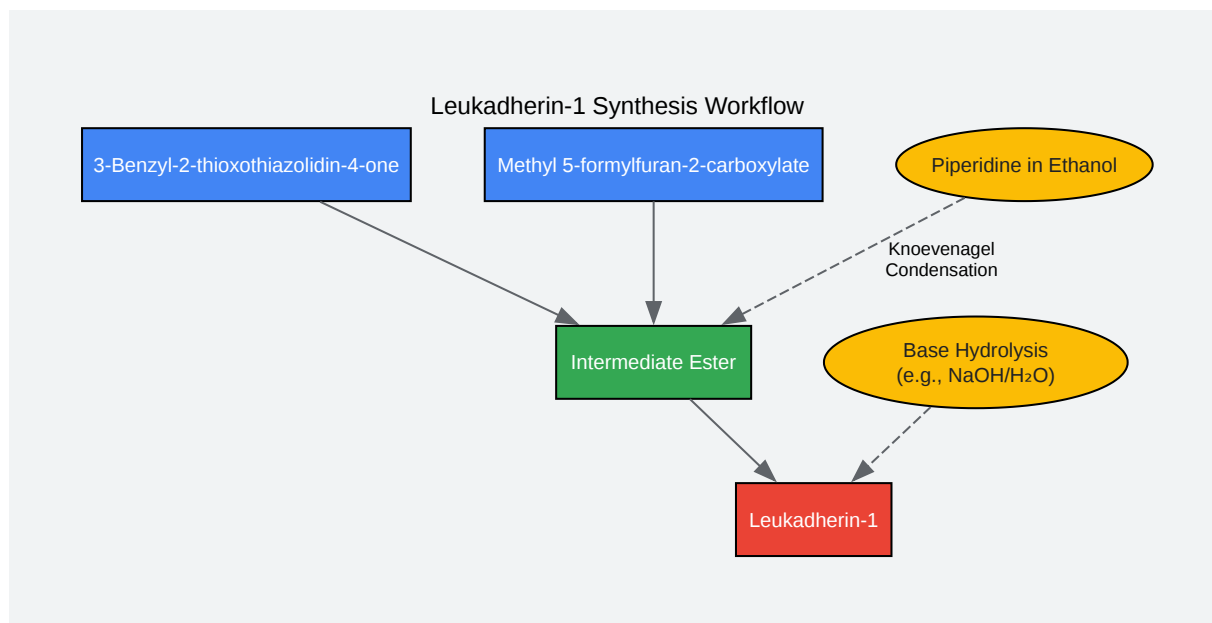
Furthermore, **Leukadherin-1** has been shown to suppress innate inflammatory signaling. Pre-treatment with **Leukadherin-1** reduces the secretion of pro-inflammatory cytokines such as interferon (IFN)- γ , tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1 β by natural killer (NK) cells. It also curtails the secretion of IL-1 β , IL-6, and TNF from stimulated monocytes.

Signaling Pathway

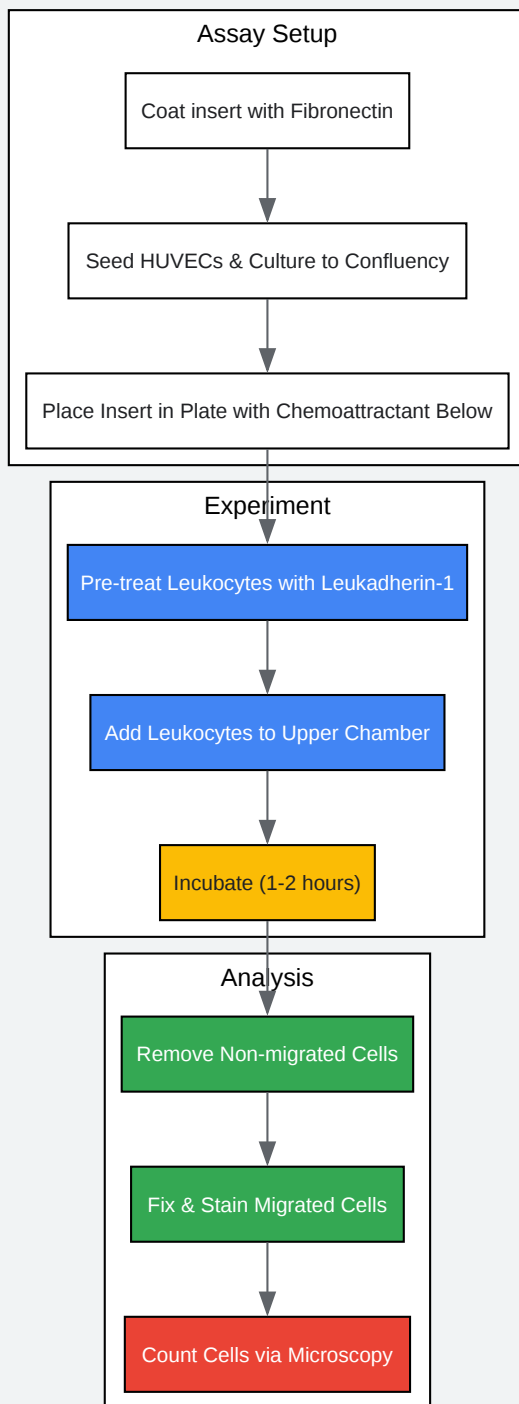
The signaling pathway initiated by **Leukadherin-1** binding to CD11b/CD18 ultimately strengthens the adhesive function of the leukocyte. This process prevents the leukocyte from detaching and migrating across the blood vessel wall.

Leukadherin-1 Signaling Pathway





Transendothelial Migration Assay Workflow

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